molecular formula C19H16FN3O2 B3073793 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018164-66-3

3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073793
CAS No.: 1018164-66-3
M. Wt: 337.3 g/mol
InChI Key: MHVJPRUXXAACMH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazolo[3,4-b]pyridine core with two cyclopropyl groups at positions 3 and 6, a 2-fluorophenyl substituent at position 1, and a carboxylic acid group at position 4 (Figure 1).
Molecular Formula: C₁₉H₁₈FN₃O₂
Molecular Weight: 339.37 g/mol
CAS Registry Number: 1018164-62-9.
Key Properties:

  • The cyclopropyl groups enhance rigidity and metabolic stability.
  • The 2-fluorophenyl substituent contributes to electronic effects and target binding.

Properties

IUPAC Name

3,6-dicyclopropyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-13-3-1-2-4-15(13)23-18-16(17(22-23)11-7-8-11)12(19(24)25)9-14(21-18)10-5-6-10/h1-4,9-11H,5-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVJPRUXXAACMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NN3C4=CC=CC=C4F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can lead to the formation of various derivatives, each with distinct properties and potential applications. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Substitution Pattern and Molecular Weight

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents
3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Target) C₁₉H₁₈FN₃O₂ 339.37 1018164-62-9 3,6-dicyclopropyl; 2-fluorophenyl; carboxylic acid
3,6-Dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₉H₁₆FN₃O₂ 337.36 1011398-81-4 3,6-dicyclopropyl; 4-fluorophenyl (vs. 2-fluoro)
1-(2-Fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₀H₁₄FN₃O₂ 347.35 1011399-69-1 6-(4-methylphenyl); no cyclopropyl groups
6-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₆H₁₂FN₃O₂ 297.28 1011397-09-3 Single cyclopropyl (position 6); 4-fluorophenyl
6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₉H₁₄N₄O₂ 330.34 - Pyridinylmethyl group; phenyl at position 6

Key Observations :

  • The target compound has a higher molecular weight (339.37) than analogs with fewer cyclopropyl groups (e.g., 297.28 in ).
  • Fluorophenyl positional isomers (2- vs. 4-fluoro) exhibit distinct steric and electronic profiles.

Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.64 0.1–1.0 Not reported
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3.50 0.2–0.5 180–185
6-(4-(Carboxymethyl)phenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2.80 >10 210–215

Key Observations :

  • The dual cyclopropyl groups in the target compound increase hydrophobicity (LogP = 3.64) compared to analogs with polar substituents (e.g., carboxymethylphenyl in ).
  • Solubility is inversely correlated with molecular weight and hydrophobicity.

Biological Activity

Overview

3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique molecular structure, characterized by two cyclopropyl groups and a fluorophenyl substituent, suggests potential biological activity that warrants investigation. This article aims to compile and present the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C19H16FN3O2. The structure includes:

  • Two cyclopropyl groups : These contribute to the compound's unique reactivity and interaction profiles.
  • A fluorophenyl substituent : The presence of fluorine may enhance lipophilicity and influence binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer activity. Specifically:

  • Inhibition of Kinases : Studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have demonstrated IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
Compound NameTarget KinaseIC50 (µM)
Related Compound ACDK20.36
Related Compound BCDK91.8

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines or pathways. Similar compounds have been reported to reduce inflammation in various models.

Neuroprotective Effects

Some studies suggest that pyrazolo[3,4-b]pyridines possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

Case Studies

  • Study on Antitumor Activity : In vitro studies involving human tumor cell lines (e.g., HeLa and HCT116) showed that derivatives of this compound significantly inhibited cellular proliferation .
  • Mechanistic Studies : Research has focused on the compound's ability to modulate signaling pathways involved in cancer progression. For example, its interaction with specific receptors or enzymes may lead to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateOne cyclopropyl groupAntitumor
Methyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylateDifferent position of fluorineNeuroprotective

The dual cyclopropane substituents and specific fluorination pattern in this compound may enhance its biological activity compared to simpler derivatives.

Q & A

Q. What are the established synthetic routes for preparing 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The synthesis typically involves condensation of 5-aminopyrazole derivatives with cyclopropane-substituted carbonyl compounds. A general procedure includes:

  • Reacting equimolar amounts of 5-aminopyrazole with cyclopropanecarboxaldehyde under acid catalysis.
  • Cyclization via heating in polar aprotic solvents (e.g., DMF) to form the pyrazolo[3,4-b]pyridine core.
  • Carboxylation at the 4-position using carbon dioxide or chloroformate reagents under basic conditions (e.g., KOH) .
    Alternative methods employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce dicyclopropyl groups, using cesium carbonate as a base and tert-butyl alcohol as a solvent under inert atmospheres .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • 1H NMR : Signals for the fluorophenyl group (δ 7.63 ppm, d, J = 8.4 Hz) and carboxylic acid proton (δ ~13.99 ppm, broad singlet) .
  • ESI-MS : Molecular ion peak ([M+H]+) at m/z 381.1 (calculated for C19H18F2N3O2).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations (1200–1000 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of cyclopropane substituents?

  • Temperature Control : Maintain 40–100°C during coupling steps to balance reactivity and cyclopropane stability .
  • Catalyst Selection : Use palladium acetate with bulky ligands (e.g., XPhos) to enhance coupling efficiency and reduce side reactions .
  • Purification : Recrystallization from toluene/hexane mixtures removes unreacted intermediates while preserving cyclopropane integrity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase assays) and pH buffers to minimize variability .
  • Orthogonal Validation : Confirm activity via both enzymatic (e.g., IC50 measurements) and cellular assays (e.g., proliferation inhibition) .
  • Purity Verification : Ensure >97% HPLC purity to exclude confounding effects from impurities .

Q. What computational methods aid in predicting the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the fluorophenyl moiety’s role in π-π stacking .

Data Analysis and Experimental Design

Q. What strategies resolve discrepancies in spectroscopic data interpretation?

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton signals (e.g., overlapping pyrazolo ring protons) through correlation spectroscopy .
  • Isotopic Labeling : Introduce deuterium at the cyclopropane rings to simplify splitting patterns in 1H NMR .

Q. How to design SAR studies for derivatives of this compound?

  • Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF3) at the 3-position to assess impact on bioactivity.
  • Biological Testing : Compare IC50 values against kinase panels to identify critical structural motifs .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

  • Handling Fluorinated Reagents : Use fume hoods and PPE (gloves, goggles) to avoid exposure to fluorophenyl intermediates.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Q. How to scale up synthesis without compromising purity?

  • Flow Chemistry : Implement continuous flow reactors for precise temperature control during cyclopropane formation.
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline IR spectroscopy to detect intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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